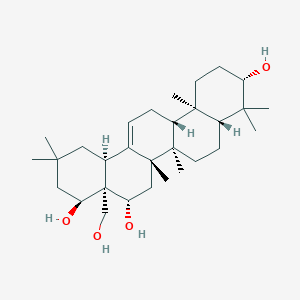Chichipegenin
CAS No.:
Cat. No.: VC1927059
Molecular Formula: C30H50O4
Molecular Weight: 474.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C30H50O4 |
|---|---|
| Molecular Weight | 474.7 g/mol |
| IUPAC Name | (3S,4aR,6aR,6bS,8S,8aS,9S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol |
| Standard InChI | InChI=1S/C30H50O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)16-24(34)30(19,17-31)23(33)15-25/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24-,27-,28+,29+,30+/m0/s1 |
| Standard InChI Key | CTNHZEZBBGIUJB-XRWCDFGBSA-N |
| Isomeric SMILES | C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)C)O |
| SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C |
| Canonical SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C |
Introduction
Chemical Structure and Properties
Chichipegenin, also known as Camelliagenin A or theasapogenol D, is chemically identified as Olean-12-ene-3β,16β,22α,28-tetrol. Its molecular formula is C30H50O4 with a molecular weight of 474.7 g/mol . The compound possesses a characteristic oleanane-type triterpene skeleton with four hydroxyl groups positioned at carbons 3, 16, 22, and 28 . The stereochemistry of the hydroxyl groups has been well-established, with the 3-OH and 16-OH in β-configuration, and the 22-OH in α-configuration as supported by coupling constant data (3JH21α/H22 of 11.3 Hz and 3JH21β/H22 of 4.5 Hz) .
Physical and Chemical Properties
Table 1. Physical and Chemical Properties of Chichipegenin
Chichipegenin exhibits interesting solubility behavior and intramolecular hydrogen bonding patterns. Studies have shown that intramolecular hydrogen bonding occurs in the tetrol in non-polar solvents . This property influences its physical behavior and potentially its biological activities.
Natural Sources
Chichipegenin has been isolated from several plant species, primarily belonging to the Cactaceae and Camelliaceae families. The compound was first reported in Camellia species, including Camellia oleifera and Camellia sasanqua . Later investigations identified its presence in various cacti species, most notably Myrtillocactus geometrizans (Mart. ex Pfeiff.) .
The compound has also been isolated from Cissampelos pareira var. hirsuta, where it was identified alongside novel polyhydroxylated oleanane triterpenoids . In Myrtillocactus geometrizans, chichipegenin was isolated from the aerial parts of the plant using methanol and dichloromethane extracts, yielding significant quantities (>5.5 g) .
Table 2. Natural Sources of Chichipegenin
The presence of chichipegenin in these plants contributes to their traditional medicinal uses, particularly for Myrtillocactus geometrizans, which has a history of ethnopharmacological applications .
Biological Activities
Anti-inflammatory Activity
Chichipegenin has demonstrated significant anti-inflammatory properties in various experimental models. Research conducted on compounds isolated from Myrtillocactus geometrizans revealed that chichipegenin inhibits 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice .
Chemical Derivatives and Structural Studies
Several chemical derivatives of chichipegenin have been synthesized and studied to understand structure-activity relationships and to potentially enhance its biological properties. Acetylation of chichipegenin yields a tetraacetate derivative that has been characterized by X-ray crystallography .
The tetraacetate derivative (C38H58O8, MW 642.87) crystallizes in the monoclinic space group P21, with unit cell parameters a = 10.603(2), b = 16.569(1), c = 10.814(1) Å, β = 98.72(1)°, and V = 1877.9(4) Å3 . This structural information has contributed to understanding the conformational changes that occur upon acetylation and how these might affect biological activity.
Reaction of chichipegenin with methyl orthoformate produces a 16β,22α,28-orthoformate derivative, providing insights into the relative reactivity of the different hydroxyl groups . This selective reactivity could be exploited for the development of semi-synthetic derivatives with enhanced biological properties.
In addition to being found as a free aglycone, chichipegenin also occurs in nature as part of saponin glycosides. For example, chichipenoside D is a saponin containing chichipegenin as its aglycone component, with sugar moieties attached at specific positions . These glycosides may possess different biological activities compared to the free aglycone.
Relationship to Traditional Medicine
The presence of chichipegenin in plants like Myrtillocactus geometrizans provides a scientific basis for some of the traditional medicinal uses of these plants. The anti-inflammatory properties of chichipegenin align with the traditional uses of M. geometrizans for treating inflammation-related conditions .
Research indicates that "the presence of chichipegenin in the aerial parts could justify the medicinal uses attributed to the plant" . This demonstrates the value of ethnopharmacological knowledge in guiding the discovery of bioactive natural products and highlights the importance of preserving traditional medicinal practices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume